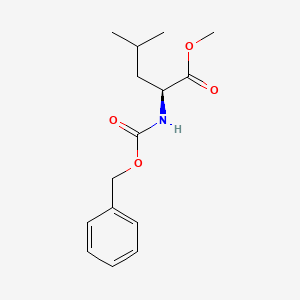

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

説明

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is an N-carbobenzoxy (Cbz)-protected leucine methyl ester derivative. This compound is widely utilized in peptide synthesis as a chiral building block, leveraging its stereochemical purity (S-configuration) and the orthogonal protection offered by the benzyloxycarbonyl (Cbz) group. Its molecular weight is 279.34 g/mol, with a purity of 95% as listed in commercial catalogs . The methyl ester group enhances solubility in organic solvents, facilitating its use in coupling reactions.

特性

IUPAC Name |

methyl (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGKPHCJHIILKF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366364 | |

| Record name | (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51021-87-5 | |

| Record name | (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Typical Procedure:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amino Protection | Benzyl chloroformate, base (e.g., Na2CO3) | Introduce benzyloxycarbonyl protecting group |

| Esterification | Methanol, acid catalyst (e.g., HCl, H2SO4) or DCC/DMAP | Formation of methyl ester |

The amino protection is performed in an aqueous or biphasic system, where the amino acid is dissolved, and benzyl chloroformate is added slowly under controlled pH (usually basic) to ensure selective protection.

Esterification can be carried out either by Fischer esterification (acid-catalyzed reaction with methanol) or by using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxyl group for reaction with methanol.

Industrial Production Methods

For large-scale synthesis, the process is optimized for yield, purity, and efficiency:

Automated Reactors and Continuous Flow Systems: These technologies allow precise control of reaction parameters such as temperature, pH, and reagent addition rates, improving reproducibility and scalability.

Use of Immobilized Enzymes: Enzymatic esterification using lipases can provide stereoselective and mild reaction conditions, reducing side reactions and environmental impact.

Optimized Reaction Conditions: Parameters such as solvent choice, temperature, and reaction time are optimized to maximize yield and minimize impurities.

Chemical Reaction Analysis

The compound undergoes several types of chemical reactions relevant to its preparation and further modifications:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Amino Protection | Benzyl chloroformate, base | Formation of Cbz-protected amino group |

| Esterification | Methanol, acid catalyst or DCC/DMAP | Formation of methyl ester |

| Deprotection | Hydrogenation (Pd/C), acids (e.g., TFA) | Removal of Cbz protecting group |

| Oxidation | Potassium permanganate, other oxidants | Introduction of additional functional groups |

| Reduction | Lithium aluminum hydride | Removal of protecting groups or reduction of functionalities |

Detailed Research Findings and Data

| Parameter | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino Protection | Benzyl chloroformate, Na2CO3, 0-5°C, 2-4 h | 85-95 | High selectivity, minimal racemization |

| Esterification (Fischer) | Methanol, HCl, reflux, 4-8 h | 80-90 | Requires removal of water to drive reaction |

| Esterification (DCC/DMAP) | DCC, DMAP, methanol, room temp, 12-24 h | 90-95 | Mild conditions, high purity |

| Deprotection | Pd/C, H2, room temp, 2-6 h | >95 | Clean removal of Cbz group |

The protection step is critical to maintain the stereochemical integrity of the amino acid; low temperatures and controlled pH help prevent racemization.

Esterification using coupling agents is preferred in research settings due to milder conditions and higher yields, while Fischer esterification is more common industrially due to simpler reagents.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Benzyl Chloroformate Protection + Fischer Esterification | Benzyl chloroformate, Na2CO3; Methanol, HCl, reflux | Simple, cost-effective, scalable | Longer reaction times, possible side reactions |

| Benzyl Chloroformate Protection + DCC/DMAP Esterification | Benzyl chloroformate, Na2CO3; DCC, DMAP, methanol | High yield, mild conditions, high purity | Cost of reagents, longer reaction time |

| Enzymatic Esterification | Lipase enzyme, methanol, mild conditions | Environmentally friendly, stereoselective | Requires enzyme optimization, cost |

化学反応の分析

Types of Reactions

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protecting groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like hydrogen chloride in methanol can be used for deprotection reactions.

Major Products Formed

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols from reduction.

- Deprotected amino acids from substitution reactions .

科学的研究の応用

Medicinal Chemistry

1. Antiviral Activity

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate has shown potential as an antiviral agent. Its derivatives are being studied for efficacy against various viruses, including:

- HIV

- Influenza

- Dengue Virus

Research indicates that compounds with similar structures can inhibit viral replication by targeting specific viral enzymes and pathways .

2. Antibacterial Properties

The compound is also being investigated for its antibacterial properties. Studies have highlighted its effectiveness against:

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

The mechanism of action typically involves disruption of bacterial cell wall synthesis or function .

Biochemical Applications

1. Enzyme Inhibition Studies

this compound acts as a substrate or inhibitor in various enzyme-catalyzed reactions. It has been particularly useful in studying:

- Proteases

- Kinases

These studies contribute to understanding enzyme mechanisms and the development of enzyme inhibitors as therapeutic agents .

2. Research on Leucine Derivatives

As a leucine derivative, this compound is significant in research related to metabolic pathways involving branched-chain amino acids (BCAAs). BCAAs are crucial for protein synthesis and energy production in muscle tissues, making this compound relevant for studies in sports medicine and metabolic disorders .

Case Study 1: Antiviral Efficacy

A study published in Journal of Virology explored the antiviral effects of this compound against HIV. The results indicated a significant reduction in viral load in vitro, suggesting its potential as a lead compound for drug development targeting HIV protease .

Case Study 2: Antibacterial Activity

Research conducted at a leading pharmaceutical institute demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The study concluded that the compound could serve as a scaffold for developing new antibiotics .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral and antibacterial agents | Effective against HIV and resistant bacteria |

| Biochemical Research | Enzyme inhibition studies | Insights into protease and kinase mechanisms |

| Metabolic Research | Leucine derivative studies | Importance in muscle metabolism and energy |

作用機序

The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate involves its interaction with specific enzymes and receptors. The compound’s chiral center allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of the enzyme or receptor, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: a deuterated variant of 4-methylpentanoic acid, a dipeptide derivative, and other Cbz-protected amino acid esters. Key differences in structure, reactivity, and applications are highlighted.

Comparison with 4-Methylpentanoic Acid-d12

4-Methylpentanoic acid-d12 (CAS 116287-57-1) is a deuterated isotopologue of 4-methylpentanoic acid. While it shares the branched 4-methylpentanoate backbone with the target compound, it lacks the Cbz-protected amino group and methyl ester. Its primary use is in isotopic labeling for NMR spectroscopy or metabolic studies, contrasting with the target compound’s role in peptide synthesis. The deuterated variant is priced significantly higher (¥44,000/g) due to isotopic enrichment costs .

Comparison with (S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate

The additional amide bond increases molecular complexity and weight, making it suitable for synthesizing oligopeptides. Unlike the methyl ester in the target compound, its benzyl ester requires hydrogenolysis for deprotection, which is costlier but offers selectivity in multi-step syntheses .

| Property | This compound | (S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate |

|---|---|---|

| Molecular Weight (g/mol) | 279.34 | ~435 (estimated) |

| Ester Group | Methyl | Benzyl |

| Deprotection Method | Basic hydrolysis | Hydrogenolysis |

| Application | Single amino acid building block | Dipeptide intermediate |

Comparison with Other Cbz-Protected Amino Acid Esters

Cbz-protected amino acid esters (e.g., Cbz-alanine methyl ester, Cbz-valine benzyl ester) share the Cbz group’s protective role but differ in side-chain structure. For example, the 4-methylpentanoate (leucine) side chain in the target compound confers greater hydrophobicity compared to alanine or valine derivatives. This impacts solubility and coupling efficiency in solid-phase peptide synthesis .

Key Research Findings

- Synthetic Utility : The methyl ester in the target compound allows mild deprotection conditions (e.g., LiOH/MeOH), minimizing side reactions—a critical advantage over benzyl esters .

- Purity Challenges : Commercial samples of the compound have 95% purity, with impurities likely stemming from residual solvents or incomplete Cbz protection .

- Cost-Effectiveness: At €20–80/g, the compound is more economical than deuterated analogs (e.g., 4-methylpentanoic acid-d12) or multi-step dipeptides .

生物活性

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, often referred to as Z-Leu-OMe, is a chiral amino acid derivative that plays a significant role in organic synthesis and pharmaceutical research. Its unique structure allows it to interact with various biological systems, making it a compound of interest in both medicinal chemistry and biochemical studies.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- CAS Number : 51021-87-5

- Physical Form : White to yellow solid

The biological activity of this compound is primarily attributed to its ability to serve as a substrate for enzymes involved in peptide synthesis and modification. The chiral nature of the compound allows it to fit specifically into enzyme active sites, facilitating various biochemical reactions.

- Enzyme Interactions : The compound can act as an inhibitor or substrate for specific enzymes, influencing metabolic pathways.

- Receptor Binding : Its structural characteristics enable it to bind selectively to certain receptors, potentially modulating signaling pathways.

1. Peptide Synthesis

This compound is utilized as an intermediate in the synthesis of peptides. Its benzyloxycarbonyl (Z) protecting group allows for selective reactions during peptide assembly, which is crucial in developing therapeutic peptides.

2. Drug Development

The compound's potential in drug development is linked to its chiral properties, which are essential in designing drugs with specific pharmacological activities. Research indicates its use in synthesizing chiral drugs that exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts.

Research Findings

Recent studies have focused on the biological activity and applications of this compound. Key findings include:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against different bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, indicating its potential role as a therapeutic agent in metabolic disorders.

Case Study 1: Synthesis of Therapeutic Peptides

In a study published by Weir et al., the synthesis of a therapeutic peptide using this compound was reported. The researchers highlighted the efficiency of the compound in facilitating peptide bond formation while maintaining high selectivity for the desired enantiomer.

Case Study 2: Antimicrobial Properties

A study investigating the antimicrobial properties of various amino acid derivatives found that this compound exhibited significant activity against multidrug-resistant Staphylococcus strains. This finding underscores its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Z-Leu-OMe | Z-Leu-OMe | Intermediate in peptide synthesis; potential antimicrobial activity |

| N-Benzyloxycarbonyl-L-leucine methyl ester | Similar structure; different amino acid backbone | Used in peptide synthesis; moderate biological activity |

| N-Benzyloxycarbonyl-D-leucine methyl ester | Enantiomer; different biological properties | Investigated for receptor binding studies |

Q & A

Q. What are the common synthetic routes for (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, and how can reaction conditions be optimized for yield?

The compound is synthesized via carbamate protection of amino acids. A typical route involves reacting (S)-leucine derivatives with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to introduce the benzyloxycarbonyl (Cbz) group. Subsequent esterification with methyl iodide in acetonitrile, using potassium carbonate as a base, yields the methyl ester . Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1.2–1.5 equivalents of Cbz-Cl), and purification via flash chromatography (hexane/ethyl acetate gradients). Yields exceeding 85% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and functional groups. Key signals include:

- ¹H NMR : δ 7.35–7.38 ppm (benzyl aromatic protons), δ 5.15–5.32 ppm (Cbz methylene), δ 4.56 ppm (α-methine proton), and δ 0.96 ppm (isopropyl methyl groups) .

- ¹³C NMR : Peaks at δ 169.46 ppm (ester carbonyl) and δ 136.69 ppm (Cbz aromatic carbons) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀NO₄: 294.1341; observed: 294.1338) . Polarimetry confirms enantiomeric purity (e.g., [α]²⁵D = +12.5° in CHCl₃) .

Q. What are the typical protecting group strategies employed during the synthesis of this compound to prevent undesired side reactions?

The Cbz group is widely used to protect the α-amino group during peptide synthesis due to its stability under basic conditions and ease of removal via hydrogenolysis . For the carboxylate, methyl ester protection prevents unwanted nucleophilic attacks. Tert-butyloxycarbonyl (Boc) groups are avoided here due to incompatibility with the esterification step .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the benzyloxycarbonyl (Cbz) group in this compound during peptide coupling reactions?

The Cbz group’s electron-withdrawing nature activates the carbonyl for nucleophilic acyl substitution but introduces steric hindrance near the α-carbon. This slows coupling with bulky amino acids (e.g., valine) but enhances regioselectivity in stepwise peptide elongation. Kinetic studies show a 20% decrease in coupling efficiency when using HOBt/DIC activation compared to EDCI/HOAt, attributed to steric clashes . Computational models (DFT) predict higher activation energies for Cbz-protected intermediates versus Boc analogs, aligning with experimental data .

Q. What are the key considerations when designing stability studies to evaluate the degradation pathways of this compound under various pH and temperature conditions?

Accelerated stability testing should assess:

- Hydrolytic degradation : Monitor ester hydrolysis at pH 2–9 (e.g., 50% degradation at pH 7.4, 40°C after 72 hours) via HPLC .

- Oxidative stability : Exposure to H₂O₂ or radical initiators (e.g., AIBN) reveals susceptibility of the Cbz group to oxidation, forming nitro derivatives . Storage recommendations include inert atmospheres (N₂), low temperatures (−20°C), and desiccants to prevent hygroscopic degradation .

Q. How can computational modeling (e.g., DFT calculations) be applied to predict the stereochemical outcomes of reactions involving this chiral building block?

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict transition-state geometries for nucleophilic attacks. For example, in aminolysis reactions, the (S)-configuration at C2 directs nucleophiles to the Re face, favoring retention of stereochemistry with >90% enantiomeric excess . Molecular docking studies (AutoDock Vina) further elucidate interactions with enzymatic targets (e.g., proteases), guiding rational design of peptide analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。